molecular formula C27H33FN4O2S B2508128 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 946288-27-3

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2508128
CAS No.: 946288-27-3
M. Wt: 496.65
InChI Key: JCMGKEVPXRJJND-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a fluorine atom and a methyl group at the 4- and 2-positions, respectively. The sulfonamide group is linked to an ethyl bridge bearing a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine moiety.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN4O2S/c1-21-19-23(28)11-14-27(21)35(33,34)29-20-26(22-9-12-24(13-10-22)30(2)3)32-17-15-31(16-18-32)25-7-5-4-6-8-25/h4-14,19,26,29H,15-18,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMGKEVPXRJJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group, a piperazine moiety, and a dimethylamino group attached to a phenyl ring. The presence of these functional groups suggests diverse interactions with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C28H36N4O2S
  • Molecular Weight : 492.76 g/mol

Structural Features

FeatureDescription
Dimethylamino GroupEnhances lipophilicity and receptor interaction
Piperazine RingContributes to neuropharmacological activity
Fluorine SubstitutionPotentially increases metabolic stability

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the treatment of neurological disorders. Key activities include:

  • Antidepressant Effects : Compounds with similar structures have shown efficacy in alleviating symptoms of depression through serotonin receptor modulation.
  • Antipsychotic Properties : The piperazine component is associated with dopamine receptor antagonism, which is beneficial in managing psychotic disorders.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

The mechanisms through which this compound exerts its effects include:

  • Receptor Modulation : Interaction with serotonin (5-HT) and dopamine (D2) receptors.
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibition of acetylcholinesterase, contributing to increased neurotransmitter availability.
  • Cellular Apoptosis Induction : Evidence suggests that the compound may induce apoptosis in cancer cells via mitochondrial pathways.

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of structurally related compounds in animal models. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound induced cell cycle arrest and apoptosis. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating superior efficacy.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in animal models
AntipsychoticDopamine receptor antagonism
AntitumorInduced apoptosis in cancer cell lines

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent across multiple domains. Its structural features facilitate interactions with key biological targets, leading to significant pharmacological effects.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Clinical trials assessing efficacy and safety in human subjects.
  • Exploration of structure-activity relationships (SAR) to optimize therapeutic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives with Piperazine/Aromatic Substituents

a) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structural Features : Combines a pyrazolopyrimidine core with a chromen-4-one group and a fluorophenyl-substituted benzenesulfonamide.
  • Synthesis : Prepared via Pd-catalyzed coupling (28% yield) .
  • Physical Properties : Melting point 175–178°C; molecular mass 589.1 Da .
  • Key Difference : The chromen-pyrazolopyrimidine core contrasts with the target compound’s ethyl-piperazine bridge, likely influencing solubility and target selectivity.
b) N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • Structural Features : Includes a 4-fluorophenylpiperazine and a furyl group linked to a benzodioxine-sulfonamide.
  • Relevance : Demonstrates the prevalence of fluorophenyl-piperazine motifs in sulfonamide derivatives, often associated with CNS activity .
  • Key Difference: The benzodioxine ring and furyl substituent may enhance metabolic stability compared to the target compound’s dimethylaminophenyl group .

Sulfonamides with Tert-Butyl/Biphenyl Groups

a) N-(2-(4-(tert-Butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)
  • Synthesis : GP1 method (75% yield) using tert-butylstyrene .
  • Characterization : 1H/13C NMR, HRMS, and IR confirmed structure .
b) N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2f)
  • Synthesis : GP1 method (66% yield) with biphenylvinyl precursor .
  • Key Difference: The biphenyl group may enhance π-π stacking interactions in receptor binding, unlike the target’s mono-phenylpiperazine .

Fluorinated Sulfonamides in Different States

N-(2-(4-Fluorophenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2h)
  • Physical Properties : Colorless oil (73% yield) .

Research Implications

  • Synthetic Efficiency : The GP1 method offers higher yields (66–75%) compared to Pd-catalyzed reactions (28%) , highlighting route-dependent optimization needs.
  • Fluorine Impact : Fluorine substituents (e.g., in ) improve metabolic stability and bioavailability, a trait likely shared by the target compound.

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